BLP-3

Description

Structure

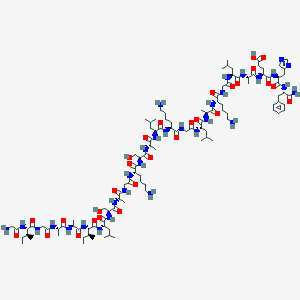

2D Structure

Properties

CAS No. |

138220-02-7 |

|---|---|

Molecular Formula |

C108H183N31O29 |

Molecular Weight |

2379.8 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C108H183N31O29/c1-19-59(11)87(138-81(142)46-112)107(167)118-48-82(143)120-62(14)91(151)121-66(18)95(155)139-88(60(12)20-2)108(168)135-77(43-58(9)10)103(163)137-80(53-141)105(165)122-61(13)90(150)115-49-83(144)126-71(34-26-29-39-111)98(158)136-79(52-140)106(166)125-65(17)94(154)133-76(42-57(7)8)102(162)131-70(33-25-28-38-110)97(157)117-51-85(146)128-74(40-55(3)4)100(160)123-63(15)92(152)129-69(32-24-27-37-109)96(156)116-50-84(145)127-75(41-56(5)6)101(161)124-64(16)93(153)130-72(35-36-86(147)148)99(159)134-78(45-68-47-114-54-119-68)104(164)132-73(89(113)149)44-67-30-22-21-23-31-67/h21-23,30-31,47,54-66,68-80,87-88,140-141H,19-20,24-29,32-46,48-53,109-112H2,1-18H3,(H2,113,149)(H,115,150)(H,116,156)(H,117,157)(H,118,167)(H,120,143)(H,121,151)(H,122,165)(H,123,160)(H,124,161)(H,125,166)(H,126,144)(H,127,145)(H,128,146)(H,129,152)(H,130,153)(H,131,162)(H,132,164)(H,133,154)(H,134,159)(H,135,168)(H,136,158)(H,137,163)(H,138,142)(H,139,155)(H,147,148)/t59-,60-,61-,62-,63-,64-,65-,66-,68?,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,87-,88-/m0/s1 |

InChI Key |

FIYGHLYYOVFEJL-BUTJMFNXSA-N |

SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)CN |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)CN |

sequence |

GIGAAILSAGKSALKGLAKGLAEXF |

Synonyms |

BLP-3 protein, Bombina orientalis bombinin-like peptide-3, Bombina orientalis |

Origin of Product |

United States |

Foundational & Exploratory

The Rise and Fall of a MUC1-Targeted Immunotherapy: A Technical Guide to Tecemotide (L-BLP25)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and clinical development of tecemotide (L-BLP25), a MUC1-antigen-specific cancer immunotherapy. Often referred to by its earlier designation, BLP25 liposome vaccine or Stimuvax, tecemotide was a pioneering effort in the field of therapeutic cancer vaccines. This document summarizes key quantitative data from clinical trials, outlines experimental protocols, and visualizes the underlying biological and procedural frameworks.

Discovery and History

Tecemotide was initially developed by the Canadian biotechnology company Biomira Inc. The core concept was to create a therapeutic vaccine that could stimulate a patient's own immune system to target and destroy cancer cells expressing the Mucin 1 (MUC1) antigen. MUC1 is a glycoprotein that is overexpressed and aberrantly glycosylated in a wide range of cancers, including non-small cell lung cancer (NSCLC), breast, and colorectal cancer, making it an attractive target for immunotherapy.[1][2]

In 2007, Merck KGaA acquired the worldwide exclusive licensing rights for tecemotide (except in Canada) and led its further clinical development, with its US subsidiary EMD Serono overseeing activities in the United States.[3] The vaccine candidate proceeded through Phase I and II trials, showing some promising signals, which ultimately led to the large-scale Phase III START trial in patients with unresectable Stage III NSCLC.[4]

However, in 2014, Merck KGaA announced that it was discontinuing the clinical development of tecemotide.[3] The decision was based on the outcome of the START trial, which did not meet its primary endpoint of improving overall survival in the total patient population.[5][6] Despite this, subgroup analyses suggested a potential benefit for patients who had received concurrent chemoradiotherapy, a finding that has fueled ongoing discussion and research in the field.[3][6][7]

Composition and Mechanism of Action

Tecemotide is a liposomal vaccine formulation designed to elicit a robust cell-mediated immune response against MUC1-expressing tumor cells.[2][8]

Composition:

-

Antigen: The active component is a synthetic 25-amino acid lipopeptide derived from the tandem repeat sequence of the MUC1 protein core.[8]

-

Adjuvant: The vaccine includes the immune adjuvant Monophosphoryl Lipid A (MPL), which is a detoxified derivative of a lipopolysaccharide from Salmonella minnesota. MPL is known to stimulate a Th1-type immune response.[8]

-

Delivery System: Both the MUC1 peptide and the MPL adjuvant are incorporated into the lipid bilayer of a liposome. This delivery system is designed to enhance the uptake of the antigen by antigen-presenting cells (APCs).[8]

Mechanism of Action:

The proposed mechanism of action for tecemotide involves the induction of a MUC1-specific T-cell response:[2][9]

-

Uptake and Processing: Following subcutaneous injection, the liposomes are taken up by APCs, such as dendritic cells.

-

Antigen Presentation: Inside the APCs, the MUC1 peptide is processed and presented on both Major Histocompatibility Complex (MHC) Class I and Class II molecules on the cell surface.

-

T-Cell Activation: The presentation of the MUC1 peptide, in the context of the co-stimulatory signals induced by the MPL adjuvant, leads to the activation of MUC1-specific CD4+ (helper) and CD8+ (cytotoxic) T-lymphocytes.

-

Tumor Cell Killing: The activated cytotoxic T-lymphocytes (CTLs) can then recognize and kill tumor cells that express the MUC1 antigen on their surface. The activation of helper T-cells promotes a Th1-dominant immune environment, characterized by the secretion of cytokines like interferon-gamma (IFN-γ), which further enhances the anti-tumor immune response.[10]

Below is a diagram illustrating the proposed mechanism of action for tecemotide.

Caption: Proposed mechanism of action for the tecemotide vaccine.

MUC1 Signaling in Cancer

The target of tecemotide, MUC1, is not merely a passive antigen but is an oncoprotein actively involved in signaling pathways that promote cancer progression. In cancer cells, MUC1 is overexpressed and loses its apical polarity, leading to its presence on the entire cell surface. Its cytoplasmic tail can interact with various signaling molecules, influencing cell growth, proliferation, and metastasis.[11][12] Understanding these pathways provides context for why MUC1 is a compelling therapeutic target.

The diagram below outlines some of the key signaling pathways influenced by MUC1 in cancer.

Caption: Simplified MUC1 signaling pathways in cancer.

Clinical Trials and Quantitative Data

Tecemotide underwent extensive clinical evaluation. The most definitive data comes from the Phase III START trial and a preceding Phase IIB study.

Phase IIB Trial in Stage IIIB/IV NSCLC

This randomized trial compared tecemotide plus best supportive care (BSC) to BSC alone in patients with stable or responding disease after first-line chemotherapy.[10][13]

Table 1: Key Results from the Phase IIB Trial

| Endpoint | Tecemotide + BSC (n=88) | BSC Alone (n=83) | Hazard Ratio (Adjusted) | p-value |

| Median Overall Survival | 17.4 months | 13.0 months | 0.739 (95% CI: 0.509-1.073) | 0.112 |

| 2-Year Survival Rate | 43.2% | 28.9% | N/A | N/A |

Data sourced from Butts et al. (2005).[10][13]

While the primary endpoint of a statistically significant improvement in overall survival was not met, a trend towards longer survival was observed. A post-hoc analysis of a subgroup with Stage IIIB locoregional disease showed a more pronounced survival trend in favor of tecemotide.[4]

Phase III START Trial

The "Stimulating Targeted Antigenic Responses To NSCLC" (START) trial was a large, randomized, double-blind, placebo-controlled study in patients with unresectable Stage III NSCLC who had not progressed after primary chemoradiotherapy.[3][6][14]

Table 2: Overall Survival Results from the Phase III START Trial (Modified Intent-to-Treat Population)

| Patient Population | Tecemotide (n=829) | Placebo (n=410) | Hazard Ratio (Adjusted) | p-value |

| Overall Population | Median OS: 25.6 months | Median OS: 22.3 months | 0.88 (95% CI: 0.75-1.03) | 0.123 |

| Subgroup: Concurrent Chemoradiotherapy (cCRT) | Median OS: 30.8 months | Median OS: 20.6 months | 0.78 (95% CI: 0.64-0.95) | 0.016 |

| Subgroup: Sequential Chemoradiotherapy (sCRT) | Median OS: 19.4 months | Median OS: 24.6 months | 1.12 (95% CI: 0.87-1.44) | 0.38 |

Data sourced from Butts et al. (2014).[3][6][14]

The START trial did not meet its primary endpoint, showing no statistically significant overall survival benefit for tecemotide in the broader population.[6] However, a prespecified subgroup analysis revealed a significant and clinically meaningful improvement in overall survival for patients who had received concurrent chemoradiotherapy prior to vaccination.[3][6] This observation suggests that the timing and nature of prior therapy may critically influence the efficacy of cancer immunotherapies like tecemotide.[7]

Experimental Protocols

Detailed, proprietary protocols for the synthesis and formulation of tecemotide are not publicly available. However, the clinical administration protocols have been described in trial publications.

Clinical Trial Administration Protocol (START Trial)

The following outlines the general treatment regimen for patients in the tecemotide arm of the START trial.[3][14]

-

Pre-treatment: A single intravenous dose of low-dose cyclophosphamide (300 mg/m²) was administered 3 days prior to the first tecemotide injection. This was intended to modulate the immune system, potentially by reducing regulatory T-cell populations.[15][16]

-

Induction Phase: Patients received weekly subcutaneous injections of tecemotide (806 µg lipopeptide) for 8 weeks.[3][14]

-

Maintenance Phase: Following the induction phase, patients received maintenance injections of tecemotide every 6 weeks.[3][14]

-

Duration: Treatment continued until disease progression or withdrawal from the study for other reasons.[3][14]

The diagram below visualizes the experimental workflow for the START clinical trial.

Caption: Experimental workflow of the Phase III START clinical trial.

Conclusion and Future Perspectives

Tecemotide (L-BLP25) represents a significant chapter in the history of cancer immunotherapy. While the ultimate clinical outcome did not lead to its approval, the journey of tecemotide provided invaluable lessons for the field. The differential outcomes based on prior therapy in the START trial highlighted the complex interplay between chemotherapy, radiotherapy, and the immune system, a concept that is now central to the design of modern combination immunotherapy trials. The targeting of MUC1 remains an area of active research, with next-generation vaccines and other immunotherapeutic modalities continuing to be explored. The data and insights gleaned from the development of tecemotide continue to inform the scientific community in the ongoing effort to harness the power of the immune system to combat cancer.

References

- 1. The ASCO Post [ascopost.com]

- 2. Tecemotide (L-BLP25) versus placebo after chemoradiotherapy for stage III non-small cell lung cancer (START): a randomized, double-blind, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 4. aacrjournals.org [aacrjournals.org]

- 5. cdn.amegroups.cn [cdn.amegroups.cn]

- 6. Tecemotide (L-BLP25) versus placebo after chemoradiotherapy for stage III non-small-cell lung cancer (START): a randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clarifying the pharmacodynamics of tecemotide (L-BLP25)-based combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. ascopubs.org [ascopubs.org]

- 10. Randomized phase IIB trial of BLP25 liposome vaccine in stage IIIB and IV non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Randomized Phase IIB Trial of BLP25 Liposome Vaccine in Stage IIIB and IV Non–Small-Cell Lung Cancer [nlp.case.edu]

- 14. orbi.uliege.be [orbi.uliege.be]

- 15. Tecemotide: An antigen-specific cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Adjuvant MUC vaccination with tecemotide after resection of colorectal liver metastases: a randomized, double-blind, placebo-controlled, multicenter AIO phase II trial (LICC) - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Bombinin-Like Peptide 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombinin-like peptide 3 (BLP-3) is a cationic antimicrobial peptide (AMP) originating from the skin secretions of the Asian toad, Bombina orientalis. As a member of the Class A bombinin-like peptides, it is distinguished by its potent antimicrobial activity against several high-priority bacterial pathogens and a notable lack of hemolytic activity, indicating a selective toxicity for prokaryotic over eukaryotic cells.[1][2] This technical guide delineates the core mechanism of action of this compound, focusing on its interaction with and disruption of bacterial membranes. It synthesizes findings from key biophysical studies, presents available quantitative data for related peptides, details relevant experimental methodologies, and provides visual representations of the underlying molecular pathways and workflows.

Primary Mechanism of Action: Bacterial Membrane Disruption

The principal antimicrobial action of this compound is the targeted disruption of bacterial cell membrane integrity. This process is not mediated by a specific protein receptor but rather by direct physicochemical interactions with the lipid bilayer. The mechanism can be characterized by a multi-step process involving electrostatic attraction, insertion, and eventual membrane permeabilization.

Selective Targeting of Bacterial Membranes

This compound exhibits a marked preference for lipid headgroups that are abundant in bacterial membranes, such as the anionic phospholipids cardiolipin and phosphatidylglycerol.[1][3] This selectivity is a key factor in its low hemolytic activity against mammalian cells, whose outer leaflets are primarily composed of zwitterionic phospholipids like phosphatidylcholine and sphingomyelin. The initial interaction is driven by electrostatic attraction between the positively charged lysine residues within the peptide and the net negative charge of the bacterial membrane surface.

A Two-Step Insertion Process

Biophysical studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations have revealed a sophisticated, two-step mechanism for how this compound penetrates the bacterial membrane[1][3]:

-

Superficial Insertion: Initially, the peptide adsorbs onto the membrane surface. Key side chains, driven by hydrophobic and electrostatic forces, make a superficial insertion into the lipid headgroup region and the upper portion of the acyl chains. During this phase, this compound transitions from a disordered state in solution to a more structured, alpha-helical conformation upon binding to the membrane.[1][2]

-

Deep Internalization: Following the initial binding and structuring, the peptide penetrates more deeply into the hydrophobic core of the bilayer. This internalization is a critical step leading to the disruption of the membrane's barrier function.

A conserved region rich in lysine residues (positions 11-19) plays a fundamental role throughout this entire pathway, acting in synergy with other key residues to facilitate membrane insertion and permeabilization.[1] This disruption of the membrane leads to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.

References

Navigating the Enigmatic Landscape of BLP-3: A Technical Guide to the Structure and Function of Bombesin Receptor Subtype-3 (BRS-3)

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The term "BLP-3" presents a point of ambiguity in scientific literature, potentially referring to either Bombesin-like peptide 3, an antimicrobial peptide, or the more extensively studied Bombesin Receptor Subtype-3 (BRS-3), a G-protein coupled receptor. For the purposes of this technical guide, which is aimed at elucidating complex structure-function relationships and signaling pathways relevant to drug development, the focus will be on BRS-3. This orphan receptor has garnered significant attention for its role in regulating energy homeostasis, glucose metabolism, and other vital physiological processes. This document provides a comprehensive overview of the current understanding of BRS-3, including its molecular structure, functional implications, and the intricacies of its signaling cascades. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development.

Introduction: Deciphering "this compound"

While "this compound" could denote Bombesin-like peptide 3, a peptide with antimicrobial properties isolated from amphibian skin, the depth of research and its relevance to mammalian physiology and drug development are more significant for Bombesin Receptor Subtype-3 (BRS-3). BRS-3 is a G-protein coupled receptor (GPCR) that is classified within the bombesin receptor family due to sequence homology with the gastrin-releasing peptide (GRP) receptor and the neuromedin B (NMB) receptor. However, it is considered an orphan receptor as its endogenous ligand has not yet been identified, and it exhibits low affinity for known bombesin-like peptides.[1][2] BRS-3 is implicated in a range of physiological functions, making it a compelling target for therapeutic intervention in metabolic diseases.

Molecular Structure of BRS-3

BRS-3 is a class A GPCR characterized by seven transmembrane helices connected by intracellular and extracellular loops. The human BRS-3 protein consists of 399 amino acids. Recent breakthroughs in structural biology have provided high-resolution insights into the architecture of BRS-3.

Cryo-Electron Microscopy (Cryo-EM) Structures

Two cryo-electron microscopy (cryo-EM) structures of human BRS-3 in an active state, complexed with the heterotrimeric Gq protein, have been determined.[1] One structure features the pan-bombesin receptor agonist BA1, while the other is bound to the BRS-3-specific synthetic agonist MK-5046.[1] These structures, resolved at near-atomic detail, reveal the orthosteric ligand-binding pocket and offer a molecular basis for the receptor's selectivity and its low affinity for endogenous bombesin peptides.[1]

| Structural Parameter | Value | Reference |

| Protein Length | 399 amino acids | UniProt: P32247 |

| Transmembrane Helices | 7 | UniProt: P32247 |

| Cryo-EM Resolution | ~3.3 Å | PDB: 8Y51 |

Functional Roles of BRS-3

The physiological significance of BRS-3 has been largely elucidated through studies involving knockout mouse models and pharmacological modulation with synthetic ligands. These studies have established BRS-3 as a key regulator of energy balance and metabolism.

Regulation of Energy Homeostasis

BRS-3 plays a crucial role in the central regulation of food intake and energy expenditure. Deletion of the Brs3 gene in mice leads to a distinct phenotype characterized by:

-

Obesity: Increased body weight and fat mass.

-

Reduced Metabolic Rate: Lower energy expenditure.

-

Hyperphagia: Increased food intake.

-

Impaired Thermoregulation: Difficulty maintaining body temperature in cold environments.

Conversely, administration of BRS-3 agonists has been shown to reduce food intake, increase energy expenditure, and promote weight loss in animal models.

| Phenotype in BRS-3 Knockout Mice | Observation | Reference |

| Body Weight | Increased | [2] |

| Food Intake | Increased | [2] |

| Metabolic Rate | Decreased | [2] |

| Body Temperature | Reduced in cold exposure | [2] |

Glucose Metabolism and Insulin Secretion

BRS-3 is also involved in the regulation of glucose homeostasis. The receptor is expressed in pancreatic islets, and its activation by synthetic agonists enhances glucose-stimulated insulin secretion (GSIS). This suggests a potential therapeutic role for BRS-3 agonists in the management of type 2 diabetes.

BRS-3 Signaling Pathways

BRS-3 mediates its intracellular effects primarily through coupling to the Gq class of heterotrimeric G-proteins.

The Gq-PLC-IP3-Ca2+ Pathway

Upon agonist binding, BRS-3 undergoes a conformational change that facilitates the activation of Gq. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC) and other downstream effectors, leading to various cellular responses.

Caption: BRS-3 Gq-mediated signaling pathway.

Experimental Protocols

Cryo-Electron Microscopy for BRS-3 Structure Determination

Objective: To determine the high-resolution structure of BRS-3 in its active state.

Methodology:

-

Protein Expression and Purification: Human BRS-3 and the Gq heterotrimer are co-expressed in insect cells (e.g., Spodoptera frugiperda Sf9 cells) using a baculovirus expression system. The complex is solubilized from membranes using detergents and purified using affinity chromatography followed by size-exclusion chromatography.

-

Complex Formation: The purified BRS-3 is incubated with a specific agonist (e.g., MK-5046) and the purified Gq protein to form a stable complex.

-

Grid Preparation: The purified complex is applied to cryo-EM grids, which are then plunge-frozen in liquid ethane to create a vitrified ice layer.

-

Data Collection: Data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.

-

Image Processing and 3D Reconstruction: The collected micrographs are processed using specialized software (e.g., RELION, CryoSPARC) to perform particle picking, 2D classification, 3D classification, and final 3D reconstruction to generate the high-resolution density map.

-

Model Building and Refinement: An atomic model of the BRS-3-Gq complex is built into the cryo-EM density map and refined.

Caption: General workflow for cryo-EM structure determination of BRS-3.

Calcium Mobilization Assay

Objective: To measure the functional activity of BRS-3 by quantifying changes in intracellular calcium levels upon agonist stimulation.

Methodology:

-

Cell Culture: A cell line stably expressing BRS-3 (e.g., HEK293 cells) is cultured in appropriate media.

-

Cell Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specific duration at 37°C.

-

Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or a microscope.

-

Agonist Stimulation: The cells are stimulated with varying concentrations of a BRS-3 agonist.

-

Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is recorded over time.

-

Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is calculated.

Conclusion and Future Directions

Bombesin Receptor Subtype-3 has emerged as a critical regulator of metabolism and a promising therapeutic target for obesity and type 2 diabetes. The recent elucidation of its structure provides a solid foundation for structure-based drug design of novel agonists and antagonists. Future research should focus on the identification of the endogenous ligand for BRS-3, which will be instrumental in fully understanding its physiological roles. Furthermore, the development of selective and potent BRS-3 modulators with favorable pharmacokinetic properties is a key priority for translating the basic science of this receptor into clinical applications. The detailed understanding of the BRS-3 structure-function relationship presented in this guide is intended to empower researchers and drug development professionals in these endeavors.

References

The Antimicrobial Spectrum of Bombinin-Like Peptide 3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinin-like peptide 3 (BLP-3) is a cationic antimicrobial peptide originally isolated from the skin secretions of the Oriental fire-bellied toad, Bombina orientalis. As a member of the bombinin peptide family, this compound has garnered interest for its potent antimicrobial activity against a range of pathogens, including those on the World Health Organization's priority list, such as Neisseria gonorrhoeae, Pseudomonas aeruginosa, and Staphylococcus aureus[1]. Notably, bombinin-like peptides, including this compound, exhibit low hemolytic activity, suggesting a selective toxicity towards prokaryotic over eukaryotic cells, a desirable characteristic for potential therapeutic agents[2][3]. This technical guide provides an in-depth look at the antimicrobial spectrum of bombinin-like peptides, with a focus on available quantitative data, the experimental protocols used for their characterization, and their primary mechanism of action.

Antimicrobial Spectrum

The antimicrobial efficacy of bombinin-like peptides is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). While specific quantitative data for this compound is limited in publicly accessible literature, data for a closely related and structurally similar bombinin-like peptide, BHL-bombinin, also from Bombina orientalis, provides a strong representative profile of the antimicrobial activity of this peptide subclass.

Antibacterial Activity

BHL-bombinin has demonstrated potent activity against a panel of Gram-positive and Gram-negative bacteria. The MIC and MBC values are summarized in the table below. The peptide generally shows greater potency against Gram-positive bacteria.

| Bacterial Strain | Gram Stain | MIC (mg/L) | MBC (mg/L) |

| Staphylococcus aureus (ATCC 25923) | Positive | 4 | 16 |

| Methicillin-resistant S. aureus (MRSA) | Positive | 4 | 16 |

| Enterococcus faecalis (ATCC 29212) | Positive | 4 | 16 |

| Escherichia coli (ATCC 25922) | Negative | 16 | 64 |

| Pseudomonas aeruginosa (ATCC 27853) | Negative | 64 | 128 |

| Data sourced from Shang et al., 2017[4]. |

Antifungal Activity

The antifungal activity of bombinin-like peptides has been primarily evaluated against opportunistic yeast pathogens. BHL-bombinin exhibits efficacy against Candida albicans.

| Fungal Strain | MIC (mg/L) | MBC (mg/L) |

| Candida albicans (ATCC 10231) | 4 | 16 |

| Data sourced from Shang et al., 2017[4]. |

Mechanism of Action

The primary mechanism of action for bombinin-like peptides, including this compound, is the disruption of the microbial cell membrane. This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the microbial cell membrane, such as phosphatidylglycerol and cardiolipin in bacteria[1].

Upon initial binding, the peptide undergoes a conformational change, adopting an amphipathic α-helical structure which facilitates its insertion into the lipid bilayer[3]. This insertion disrupts the integrity of the membrane, leading to the formation of pores or channels. The consequence of this membrane permeabilization is the leakage of essential intracellular components, dissipation of the membrane potential, and ultimately, cell death. This direct, physical mechanism of action is thought to be a contributing factor to the low incidence of microbial resistance development.

Currently, there is limited evidence in the scientific literature to suggest that bombinin-like peptides engage in specific intracellular signaling pathways following membrane translocation. Their rapid and lytic effect on the cell membrane appears to be the principal mode of antimicrobial activity.

Experimental Protocols

The following section details the methodologies commonly employed in the characterization of the antimicrobial properties of bombinin-like peptides.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the peptide.

-

Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Tryptic Soy Broth for yeast) overnight at 37°C. The cultures are then diluted to a standardized concentration, typically 1 x 106 colony-forming units (CFU)/mL for bacteria and 5 x 105 CFU/mL for yeast.

-

Peptide Preparation: The bombinin-like peptide is serially diluted in the appropriate broth in a 96-well microtiter plate to achieve a range of concentrations.

-

Incubation: The standardized microbial suspension is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated for 18-24 hours at 37°C.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed. This is typically determined by measuring the optical density at 600 nm.

-

MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The plates are incubated for 24 hours at 37°C. The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial inoculum.

Membrane Permeabilization Assay (SYTOX Green Assay)

This assay assesses the ability of the peptide to disrupt the cytoplasmic membrane of microbial cells.

-

Cell Preparation: Log-phase bacterial cells are harvested, washed, and resuspended in a suitable buffer (e.g., 5% TSB in 0.85% NaCl) to a concentration of 1 x 108 CFU/mL[1].

-

Assay Setup: The bacterial suspension is mixed with the bombinin-like peptide at various concentrations in a black, clear-bottom 96-well plate. The fluorescent dye SYTOX Green, which can only enter cells with compromised membranes, is added to each well at a final concentration of approximately 5 µM[1].

-

Incubation: The plate is incubated in the dark at 37°C for a specified period, typically up to 2 hours[1].

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 528 nm, respectively[1]. An increase in fluorescence intensity corresponds to an increase in membrane permeabilization. A positive control, such as cells treated with 70% isopropanol, is used to determine maximum permeabilization[1].

Cytotoxicity Assay (Hemolysis Assay)

This assay evaluates the toxicity of the peptide to eukaryotic cells, using red blood cells as a model.

-

Red Blood Cell Preparation: Fresh red blood cells (e.g., human or horse) are washed multiple times with a phosphate-buffered saline (PBS) solution and resuspended to a final concentration of approximately 2-4% (v/v).

-

Assay Setup: The red blood cell suspension is incubated with various concentrations of the bombinin-like peptide in a 96-well plate for 1 hour at 37°C.

-

Measurement: The plate is centrifuged, and the absorbance of the supernatant is measured at 570 nm to quantify the release of hemoglobin.

-

Data Analysis: The percentage of hemolysis is calculated relative to a positive control (e.g., red blood cells lysed with 1% Triton X-100) and a negative control (red blood cells in PBS only).

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for MIC and MBC Determination.

Mechanism of Action: Membrane Disruption

Caption: Logical Flow of Membrane Disruption by this compound.

References

An In-depth Technical Guide to the Bombinin-Like Peptide (BLP) Family

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bombinin-Like Peptide (BLP) family represents a group of antimicrobial peptides (AMPs) first identified in the skin secretions of the Oriental fire-bellied toad, Bombina orientalis. These peptides are a crucial component of the amphibian's innate immune system, offering protection against a broad spectrum of pathogens. The BLP family is characterized by cationic, amphipathic peptides that exhibit potent antimicrobial and, in some cases, anticancer properties. Their primary mechanism of action involves the disruption of cellular membranes, making them a subject of significant interest for the development of novel therapeutics to combat antibiotic-resistant bacteria and cancer.

This guide provides a comprehensive overview of the BLP family, with a particular focus on BLP-3. It details their classification, biological functions, and the experimental methodologies used for their study.

Classification and Structure

The bombinin-like peptides are part of a larger group of antimicrobial peptides found in Bombina species, which also includes the bombinins H. The BLPs are distinguished by their amino acid sequences and biological activity profiles. They are typically 25-27 amino acids in length and adopt an amphipathic α-helical secondary structure, which is crucial for their interaction with and disruption of microbial cell membranes. This structure is facilitated by the presence of both hydrophobic and cationic residues, allowing for insertion into the lipid bilayer.

A key distinction must be made between the bombinin-like peptides (BLPs) , which are antimicrobial, and the bombesin-like peptides , which are a separate family of neuropeptides involved in physiological processes in mammals through G-protein coupled receptors. This guide focuses exclusively on the antimicrobial bombinin-like peptides.

Key Members of the Bombinin-Like Peptide Family

Several members of the BLP family have been isolated and characterized from Bombina orientalis. Below is a table summarizing the sequences of some of the prominent members.

| Peptide Name | Amino Acid Sequence (from N- to C-terminus) | Length (amino acids) |

| BLP-1 | G-I-G-A-S-I-L-S-A-G-K-S-A-L-K-G-L-A-K-G-L-A-E-H-F-A-N-NH₂ | 27 |

| BLP-2 | G-I-G-A-A-I-L-S-A-G-K-S-A-L-K-G-L-A-K-G-L-A-E-H-F-NH₂ | 25 |

| This compound | G-I-G-A-A-I-L-S-A-G-K-S-A-L-K-G-L-A-K-G-L-A-E-H-F-NH₂ | 25 |

| BLP-4 | Sequence differs from this compound by two amino acid substitutions | 25 |

| BLP-7 | G-I-G-S-A-I-L-S-A-G-K-S-I-I-K-G-L-A-K-G-L-A-E-H-F-NH₂ | 25 |

| Bombinin-BO1 | G-I-G-S-A-I-L-S-A-G-K-S-I-I-K-G-L-A-K-G-L-A-E-H-F-NH₂ | 25 |

| BHL-bombinin | Not specified in search results | Not specified |

Note: The sequences for BLP-2 and this compound appear to be identical in the available literature. BLP-4's specific sequence was not detailed in the provided search results. Bombinin-BO1 and BLP-7 also share an identical sequence.

Biological Activity

The primary biological function of the BLP family is their potent antimicrobial activity against a wide range of microorganisms. Some members have also demonstrated significant anticancer properties.

Antimicrobial Activity

BLPs are effective against both Gram-positive and Gram-negative bacteria, and in some cases, fungi.[1] Their cationic nature facilitates an initial electrostatic interaction with the negatively charged components of microbial cell walls, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, their amphipathic α-helical structure promotes their insertion into and disruption of the cell membrane's integrity, leading to cell lysis and death. Notably, many BLPs exhibit low hemolytic activity, suggesting a degree of selectivity for prokaryotic over eukaryotic cell membranes.

The following table summarizes the available Minimum Inhibitory Concentration (MIC) values for some bombinin-like peptides against common pathogens.

| Peptide | Organism | MIC (µM) |

| BLP-7 | Propionibacterium acnes | 5 |

| BHL-bombinin | Staphylococcus aureus | 1.6 |

| BHL-bombinin | Escherichia coli | 6.6 |

Note: This table represents a summary of the limited quantitative data available in the search results. A more comprehensive comparative analysis would require data from studies using a standardized panel of microorganisms.

Anticancer Activity

Several bombinin-like peptides have demonstrated cytotoxic effects against various cancer cell lines.[2] For instance, BLP-7 and Bombinin H-BO showed antiproliferative activity against human hepatoma cells (HepG2, SK-HEP-1, and Huh7).[2] The anticancer mechanism of action is believed to be multifactorial, involving both direct membrane disruption and the induction of apoptosis. The altered membrane composition of cancer cells, often characterized by an increased exposure of negatively charged phospholipids like phosphatidylserine, may contribute to the selective targeting by these cationic peptides.

Some studies suggest that beyond membrane lysis, certain bombinins can be internalized by cancer cells and interact with intracellular targets. For example, Bombinin-BO1 has been found to bind to Heat Shock Protein 90A (HSP90A), leading to the misfolding and degradation of Cyclin-Dependent Kinase 1 (CDK1), which in turn induces an S-phase cell cycle block and apoptosis.

The following table presents the available half-maximal inhibitory concentration (IC50) values for bombinin-like peptides against cancer cell lines.

| Peptide | Cancer Cell Line | IC50 (µM) |

| BLP-7 | HepG2, SK-HEP-1, Huh7 | Antiproliferative activity observed at non-toxic doses (specific IC50 not provided) |

| Bombinin H-BO | HepG2, SK-HEP-1, Huh7 | Antiproliferative activity observed at non-toxic doses (specific IC50 not provided) |

Note: Quantitative IC50 data for the BLP family is not extensively detailed in the provided search results. Further research is needed for a comprehensive comparative analysis.

Mechanisms of Action

Antimicrobial Mechanism: Membrane Disruption

The primary antimicrobial mechanism of the BLP family is the physical disruption of the bacterial cell membrane. This process can be described by several models:

-

Barrel-Stave Model: Peptide monomers insert into the membrane, perpendicular to the lipid bilayer, and aggregate to form a pore, with the hydrophobic surfaces of the peptides facing the lipid tails and the hydrophilic surfaces lining the channel.

-

Toroidal Pore Model: Similar to the barrel-stave model, peptides insert into the membrane to form a pore. However, in this model, the lipid monolayers bend inward to line the pore, creating a continuous surface of peptide and lipid head groups.

-

Carpet Model: Peptides accumulate on the surface of the membrane, parallel to the lipid bilayer, forming a "carpet-like" layer. At a critical concentration, this destabilizes the membrane, leading to the formation of micelles and transient pores, ultimately causing membrane disintegration.

The following diagram illustrates the general workflow of membrane disruption by bombinin-like peptides.

Caption: Antimicrobial mechanism of bombinin-like peptides.

Anticancer Mechanism: A Dual Approach

The anticancer mechanism of bombinin-like peptides appears to be two-pronged: direct membrane disruption and induction of apoptosis through intracellular pathways.

The following diagram outlines the proposed anticancer signaling pathway for Bombinin-BO1.

Caption: Proposed anticancer mechanism of Bombinin-BO1.

Experimental Protocols

This section provides an overview of the key experimental methodologies for the study of bombinin-like peptides.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Synthetic bombinin-like peptides are typically produced using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.

General Workflow:

-

Resin Swelling: The synthesis begins with a solid support resin (e.g., Rink-amide MBHA resin for C-terminal amidation), which is swelled in a suitable solvent like dimethylformamide (DMF) or dichloromethane (DCM).

-

Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a mild base, typically a solution of piperidine in DMF, to expose a free amine group for the next coupling step.

-

Amino Acid Coupling: The carboxyl group of the next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and then added to the resin. The activated amino acid reacts with the free amine on the resin-bound peptide to form a peptide bond.

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed with solvent to remove excess reagents and byproducts.

-

Repeat Cycles: Steps 2-4 are repeated for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA) and various scavengers.

-

Purification and Analysis: The crude peptide is precipitated, lyophilized, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

The following diagram illustrates the workflow for solid-phase peptide synthesis.

Caption: General workflow for solid-phase peptide synthesis.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

The minimum inhibitory concentration (MIC) of a peptide is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

General Protocol:

-

Preparation of Peptide Solutions: A stock solution of the purified peptide is prepared, and serial twofold dilutions are made in a suitable broth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.

-

Preparation of Bacterial Inoculum: The test microorganism is cultured to the mid-logarithmic growth phase and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: A standardized volume of the bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions.

-

Controls: Positive (bacteria in broth without peptide) and negative (broth only) controls are included on each plate.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

Anticancer Activity Assay: MTT Assay

The cytotoxic effect of the peptides on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

General Protocol:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Peptide Treatment: The cells are then treated with various concentrations of the peptide and incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The cell viability is calculated as a percentage relative to untreated control cells. The IC50 value, the concentration of the peptide that inhibits 50% of cell growth, is determined from the dose-response curve.

Conclusion and Future Directions

The bombinin-like peptide family, including this compound, represents a promising class of natural compounds with potent antimicrobial and anticancer activities. Their membrane-disrupting mechanism of action makes them attractive candidates for overcoming conventional drug resistance. While significant progress has been made in their characterization, further research is required to fully elucidate the structure-activity relationships within the family, optimize their therapeutic index, and explore their potential for clinical applications. A more comprehensive evaluation of their efficacy against a wider range of microbial pathogens and cancer cell lines, along with detailed investigations into their intracellular mechanisms of action, will be crucial for advancing these promising peptides from the laboratory to the clinic.

References

Elucidating the Interaction of Antimicrobial Peptides with Bacterial Membranes: A Technical Overview

Disclaimer: The initial request for information on "BLP-3" did not yield specific results for a peptide with this designation in the provided search results. The term "BLP" is often associated with "bacteriocin-like peptide" gene clusters. Therefore, this guide provides a broader technical overview of the interaction of antimicrobial peptides (AMPs), including bacteriocins, with bacterial membranes, drawing upon general principles and examples from the scientific literature.

Antimicrobial peptides (AMPs) are a diverse group of naturally occurring molecules that represent a promising alternative to conventional antibiotics due to their broad-spectrum activity and unique mechanisms of action that are less prone to the development of resistance.[1] A primary target for many AMPs is the bacterial cell membrane, where their interaction leads to membrane disruption and subsequent cell death.[2][3] This guide delves into the core mechanisms of these interactions, presents relevant data, outlines key experimental protocols, and provides visual representations of the involved pathways.

Mechanism of Action: A Multi-Step Process

The interaction of cationic AMPs with bacterial membranes is a multi-step process driven by electrostatic and hydrophobic forces.[4]

-

Electrostatic Attraction: The initial contact is mediated by the electrostatic attraction between the positively charged AMPs and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria.[2] This initial binding concentrates the peptides on the bacterial surface.

-

Membrane Insertion and Pore Formation: Upon reaching a critical concentration on the membrane surface, AMPs insert into the lipid bilayer.[2] This insertion disrupts the membrane integrity, leading to the formation of pores or channels. Several models have been proposed to describe this process:

-

Barrel-Stave Model: In this model, the peptides aggregate and insert into the membrane, with their hydrophobic regions facing the lipid core and their hydrophilic regions lining the interior of the pore, resembling the staves of a barrel.

-

Toroidal Pore Model: Here, the peptides induce a curvature in the membrane, causing the lipid monolayers to bend continuously from the outer to the inner leaflet, forming a pore lined by both the peptides and the lipid head groups.

-

Carpet Model: In this mechanism, the peptides accumulate on the membrane surface in a carpet-like manner. Once a threshold concentration is reached, they cause a detergent-like disruption of the membrane, leading to the formation of micelles.

-

The formation of these pores leads to the leakage of ions and essential metabolites, dissipation of the membrane potential, and ultimately, cell death.[2]

Quantitative Analysis of Antimicrobial Activity

The efficacy of AMPs is quantified using various metrics, with the Minimum Inhibitory Concentration (MIC) being a key parameter. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Peptide/Bacteriocin | Target Strain(s) | MIC (mg/mL) | Reference |

| Bacteriocin-like substance (BLS) | MRSA strains | 0.44 - 0.87 | [5] |

| Micrococcin P1 & P3 | Gram-positive strains | 0.00005 - 0.0008 | [6] |

Experimental Protocols for Studying Peptide-Membrane Interactions

A variety of in vitro techniques are employed to characterize the interaction of AMPs with bacterial membranes.

1. Membrane Permeabilization Assays:

-

SYTOX Green Uptake Assay: This assay uses a fluorescent dye (SYTOX Green) that cannot penetrate intact cell membranes. Upon membrane permeabilization by an AMP, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.

-

Protocol:

-

Bacterial cells are grown to mid-log phase, washed, and resuspended in a suitable buffer.

-

The cell suspension is incubated with varying concentrations of the AMP.

-

SYTOX Green dye is added to the mixture.

-

Fluorescence is measured over time using a fluorometer. An increase in fluorescence indicates membrane permeabilization.

-

-

-

Vesicle Leakage Assay: This method utilizes artificial lipid vesicles (liposomes) encapsulating a fluorescent marker, such as calcein or carboxyfluorescein. The release of the marker upon membrane disruption by the AMP is monitored.

-

Protocol:

-

Prepare large unilamellar vesicles (LUVs) containing a self-quenching concentration of a fluorescent dye.

-

Remove the unencapsulated dye by size-exclusion chromatography.

-

Incubate the vesicles with different concentrations of the AMP.

-

Measure the increase in fluorescence as the dye is released and its self-quenching is relieved.

-

-

2. Electron Microscopy:

-

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphological changes in bacterial cells induced by AMPs. These techniques can reveal membrane blebbing, pore formation, and cell lysis.

-

Protocol:

-

Treat bacterial cells with the AMP at a concentration around its MIC.

-

Fix the cells using appropriate fixatives (e.g., glutaraldehyde, osmium tetroxide).

-

Dehydrate the samples through a series of ethanol concentrations.

-

For TEM, embed the samples in resin, section them into ultrathin slices, and stain with heavy metals. For SEM, critical-point dry the samples and coat them with a conductive material.

-

Visualize the samples under the electron microscope.

-

-

Visualizing Membrane Interaction Models

The following diagrams illustrate the "Barrel-Stave" and "Toroidal Pore" models of membrane disruption by antimicrobial peptides.

Caption: Barrel-Stave Pore Formation Model.

Caption: Toroidal Pore Formation Model.

References

- 1. Interactions of Antimicrobial Peptides with Bacterial Membranes and Membrane Components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Editorial: Antimicrobial Peptides - Interaction with Membrane Lipids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. A New Thiopeptide Antibiotic, Micrococcin P3, from a Marine-Derived Strain of the Bacterium Bacillus stratosphericus - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of Bombinin Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinin peptides represent a fascinating family of antimicrobial peptides (AMPs) found in the skin secretions of fire-bellied toads of the genus Bombina. These peptides are key components of the toad's innate immune system, providing a first line of defense against a broad spectrum of pathogens. The bombinin family is characterized by its remarkable diversity, with numerous variants exhibiting distinct biological activities. This technical guide provides an in-depth exploration of the evolution of bombinin peptides, focusing on the molecular mechanisms driving their diversification, their structure-function relationships, and the experimental methodologies used to study them.

The Bombinin Peptide Families: Structure and Function

The bombinin family of antimicrobial peptides is broadly categorized into two main subfamilies: bombinins and bombinins H.[1] A related group of peptides, the maximins, are found in Bombina maxima and are structurally and functionally homologous to bombinins.[2]

-

Bombinins: These peptides are highly potent against Gram-positive and Gram-negative bacteria.[1][3] They are characterized by a relatively conserved C-terminal region and a more variable N-terminal region.[4]

-

Bombinins H: In contrast to bombinins, bombinins H (for hydrophobic and hemolytic) exhibit lower antibacterial activity but are more effective at lysing erythrocytes (red blood cells).[1][3] A unique feature of many bombinin H peptides is the presence of a D-amino acid at the second position, a result of post-translational modification.[1]

-

Maximins: Found in the skin secretions of the giant fire-bellied toad, Bombina maxima, maximins are structurally related to bombinins and also have potent antimicrobial and antiviral activities.[2]

The functional divergence between these peptide families, despite their structural similarities, highlights the complex evolutionary pressures shaping their development.

Genetic Organization and Biosynthesis

The genes encoding bombinin peptides have a characteristic structure. In Bombina orientalis, a single gene has been found to encode a precursor protein containing both bombinin and bombinin H peptides.[5] Similarly, in Bombina maxima, the genes for maximin and maximin H are located on the same precursor.[6] This genetic linkage ensures their coordinated expression and suggests a tightly linked evolutionary history.

The precursor protein typically consists of a signal peptide, an acidic pro-region, and one or more copies of the mature peptide sequences, which are released through post-translational processing. The presence of multiple peptide copies within a single precursor is a common feature of AMPs and is thought to be a mechanism for rapid and abundant production of these defense molecules.

Evolutionary Mechanisms Driving Diversification

The remarkable diversity of bombinin peptides is a result of several key evolutionary mechanisms:

-

Gene Duplication and Diversification: The presence of multiple bombinin and maximin genes within the Bombina genome is a clear indicator of gene duplication events. Following duplication, these gene copies are free to accumulate mutations, leading to novel peptide variants with altered activities.

-

Positive Darwinian Selection: The most compelling evidence for the rapid evolution of bombinin peptides comes from the analysis of nucleotide substitution rates. Studies on maximin peptides in Bombina maxima have shown that the ratio of non-synonymous (amino acid-altering) to synonymous (silent) substitutions (dN/dS) is significantly greater than one in the regions encoding the mature peptides.[6] This is a strong indicator of positive selection, where natural selection favors new variants, likely in response to the co-evolving pathogens the toads encounter.

-

Gene Conversion and Domain Shuffling: The analysis of maximin genes suggests that gene conversion or domain shuffling events may have occurred frequently.[6] These processes can lead to the rapid exchange of genetic material between different gene copies, creating novel combinations of peptide domains and accelerating the pace of evolution.

Quantitative Data on Bombinin Peptide Evolution

The following table summarizes the key findings related to the molecular evolution of bombinin and maximin peptides.

| Peptide Family | Species | Key Evolutionary Finding | dN/dS Ratio | Reference |

| Maximin & Maximin H | Bombina maxima | Rapid diversification driven by Darwinian selection in the mature peptide domains. | > 1 (significantly) | [6] |

| Bombinin-like peptides | Bombina variegata | High variability in the N-terminal region, conserved C-terminal region. | Not explicitly calculated | [4] |

Experimental Protocols

Protocol for Phylogenetic Analysis of Bombinin Peptides

This protocol outlines the steps for constructing a phylogenetic tree to visualize the evolutionary relationships between different bombinin and maximin peptides.

Objective: To infer the evolutionary history of the bombinin peptide family.

Methodology:

-

Sequence Retrieval: Obtain amino acid or nucleotide sequences of bombinin, bombinin H, and maximin peptides from public databases such as NCBI GenBank. Include sequences from various Bombina species (B. orientalis, B. variegata, B. maxima) to ensure a comprehensive analysis.

-

Multiple Sequence Alignment (MSA): Align the retrieved sequences using a robust alignment tool like Clustal Omega or MUSCLE. The alignment is crucial for identifying homologous positions and regions of conservation and variability.

-

Phylogenetic Tree Construction: Use the aligned sequences to construct a phylogenetic tree. Several methods can be employed:

-

Maximum Likelihood (ML): This method, implemented in software like MEGA or RAxML, evaluates the likelihood of different tree topologies given a model of sequence evolution.

-

Neighbor-Joining (NJ): A distance-based method that is computationally fast and suitable for large datasets.

-

-

Tree Visualization and Interpretation: Visualize the resulting phylogenetic tree using a tool like FigTree or the Interactive Tree of Life (iTOL).[7] The branching patterns of the tree will illustrate the evolutionary relationships between the different peptides.

Protocol for Detecting Positive Selection (dN/dS Analysis)

This protocol describes the methodology for calculating the dN/dS ratio to identify bombinin gene regions that are under positive selection.

Objective: To determine the selective pressures acting on different regions of bombinin peptide genes.

Methodology:

-

Ortholog Identification and Alignment: Identify orthologous gene sequences for bombinin and maximin peptides from different Bombina species. Create a codon-based multiple sequence alignment of these nucleotide sequences.

-

Phylogenetic Tree Reconstruction: Construct a phylogenetic tree from the aligned nucleotide sequences as described in the previous protocol. This tree is required for the dN/dS analysis.

-

dN/dS Calculation using PAML: Use the CODEML program from the PAML (Phylogenetic Analysis by Maximum Likelihood) software package to calculate dN/dS ratios.[2][8][9]

-

Model Selection: Compare different evolutionary models. A common approach is to compare a null model that does not allow for positive selection (dN/dS ≤ 1) with an alternative model that does (dN/dS > 1).

-

Likelihood Ratio Test (LRT): Perform an LRT to determine if the model allowing for positive selection provides a significantly better fit to the data. A significant result suggests that positive selection has occurred.

-

-

Identification of Positively Selected Sites: If the LRT is significant, identify the specific codons (amino acid positions) that are under positive selection using methods like the Bayes Empirical Bayes (BEB) analysis within PAML.

Signaling Pathways and Bombinin Peptides

The precise signaling pathways modulated by bombinin peptides are not yet fully elucidated. However, based on the known mechanisms of other cationic antimicrobial peptides, a hypothetical model can be proposed.

Hypothetical Signaling Pathway of Bombinin Peptide Action on a Bacterial Cell

This model suggests that bombinin peptides first bind to the bacterial membrane. This interaction can lead to direct membrane disruption and cell death. Alternatively, the membrane perturbation can be sensed by two-component signal transduction systems, such as the PhoQ/PhoP system in Gram-negative bacteria, leading to a phosphorylation cascade and altered gene expression as a stress response.

Experimental Workflow for Bombinin Peptide Evolution Research

The following diagram illustrates a typical workflow for investigating the evolution of bombinin peptides.

This workflow starts with the collection of skin secretions from different Bombina species, followed by the extraction and sequencing of peptides and their corresponding genes. The sequence data is then subjected to bioinformatic analyses to infer phylogenetic relationships and detect signatures of positive selection. Promising peptide variants can then be synthesized and their biological activities tested in functional assays to establish structure-activity relationships.

Conclusion

The evolution of bombinin peptides is a dynamic process driven by a constant arms race between the host and its pathogens. The interplay of gene duplication, positive selection, and potentially gene conversion has resulted in a rich arsenal of antimicrobial peptides with diverse functions. Understanding the evolutionary trajectory of these peptides not only provides insights into the workings of the amphibian immune system but also offers a valuable blueprint for the design of novel antimicrobial agents to combat the growing threat of antibiotic resistance. Further research, particularly in elucidating the specific signaling pathways affected by bombinins and expanding the phylogenetic analysis to a wider range of species, will undoubtedly uncover new facets of this fascinating peptide family.

References

- 1. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Beginners Guide to Estimating the Non-synonymous to Synonymous Rate Ratio of all Protein-Coding Genes in a Genome | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of two bombinin peptides with antimicrobial and anticancer activities from the skin secretion of Oriental fire-bellied toad, Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Variety of antimicrobial peptides in the Bombina maxima toad and evidence of their rapid diversification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A beginners guide to estimating the non-synonymous to synonymous rate ratio of all protein-coding genes in a genome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols: Solid-Phase Synthesis of a MUC1-Based Peptide Antigen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucin 1 (MUC1) is a transmembrane glycoprotein that is overexpressed and aberrantly glycosylated in a variety of adenocarcinomas, including breast, ovarian, pancreatic, and prostate cancers.[1][2][3] This altered expression on cancer cells makes MUC1 a prime target for the development of cancer immunotherapies.[1][3] Synthetic peptides corresponding to the tandem repeat sequence of the MUC1 extracellular domain are crucial for developing peptide-based vaccines and for producing antibodies for diagnostic and therapeutic applications.[4][5]

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of a 20-amino acid MUC1-derived peptide (VTSAPDTRPAPGSTAPPAHG), a sequence frequently used in MUC1-related research.[4] The synthesis is based on the well-established 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy.

Quantitative Data Summary

The following table summarizes typical quantitative data expected from the solid-phase synthesis of the MUC1 peptide described in this protocol. Actual results may vary depending on the specific synthesis conditions and equipment used.

| Parameter | Typical Value | Method of Determination |

| Crude Peptide Yield | 70-85% | Gravimetric analysis |

| Purity (Crude) | >60% | Reverse-Phase HPLC (RP-HPLC) at 220 nm |

| Purity (Purified) | >95% | Reverse-Phase HPLC (RP-HPLC) at 220 nm |

| Final Peptide Yield | 15-30% | Gravimetric analysis |

| Identity Confirmation | Expected Molecular Weight | Mass Spectrometry (MALDI-TOF or ESI-MS) |

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis of MUC1 Peptide

This protocol outlines the manual synthesis of the MUC1 20-mer peptide (Sequence: VTSAPDTRPAPGSTAPPAHG) on a Rink Amide resin to generate a C-terminally amidated peptide.

Materials and Reagents

-

Rink Amide MBHA resin (0.5-0.8 mmol/g loading)

-

Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Pro-OH, Fmoc-His(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Val-OH)

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator Base: DIPEA (N,N'-Diisopropylethylamine)

-

Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone), Diethyl ether (cold)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Solid-phase synthesis vessel

-

Shaker or bubbler for mixing

-

HPLC system for purification and analysis

-

Mass spectrometer for identity confirmation

Detailed Methodology

1. Resin Preparation and Swelling

-

Weigh the appropriate amount of Rink Amide resin for the desired synthesis scale (e.g., 0.1 mmol).

-

Transfer the resin to the synthesis vessel.

-

Wash the resin with DMF (3 x 5 mL).

-

Swell the resin in DMF for at least 30 minutes with gentle agitation.

2. First Amino Acid Coupling (Fmoc-Gly-OH)

-

Drain the DMF from the swelled resin.

-

In a separate tube, dissolve Fmoc-Gly-OH (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.

-

Add DIPEA (8 equivalents) to the amino acid mixture and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 2 hours at room temperature.

-

To check for complete coupling, perform a Kaiser test. A negative result (yellow beads) indicates successful coupling.

-

Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

3. Fmoc Deprotection

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.

4. Subsequent Amino Acid Couplings

Repeat the coupling (Step 2) and deprotection (Step 3) cycles for each subsequent amino acid in the MUC1 sequence (A, P, P, A, T, S, G, P, A, P, R, T, D, P, A, S, T, V). Use the appropriately side-chain protected Fmoc-amino acids.

5. Final Fmoc Deprotection

After coupling the final amino acid (Fmoc-Val-OH), perform a final deprotection step as described in Step 3 to remove the N-terminal Fmoc group.

6. Resin Washing and Drying

-

Wash the peptide-resin extensively with DMF (5 x 5 mL).

-

Wash with DCM (5 x 5 mL) to prepare for cleavage.

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator.

7. Cleavage and Deprotection

-

Place the dried peptide-resin in a clean flask.

-

Add the freshly prepared cleavage cocktail (e.g., 10 mL for 0.1 mmol of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

8. Peptide Precipitation and Purification

-

Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether (approx. 40 mL).

-

Centrifuge the mixture at 3000 rpm for 10 minutes.

-

Decant the ether and wash the peptide pellet with cold ether twice more.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using preparative reverse-phase HPLC with a suitable water/acetonitrile gradient containing 0.1% TFA.

-

Analyze the fractions by analytical RP-HPLC and mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the final peptide product.

Diagrams

References

- 1. Protocol to prepare MUC1 glycopeptide vaccines and evaluate immunization effects in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. connectsci.au [connectsci.au]

- 3. academic.oup.com [academic.oup.com]

- 4. Synthesis and antibody recognition of synthetic antigens from MUC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MUC1 Vaccines, Comprised of Glycosylated or Non-Glycosylated Peptides or Tumor-Derived MUC1, Can Circumvent Immunoediting to Control Tumor Growth in MUC1 Transgenic Mice | PLOS One [journals.plos.org]

Purification of Recombinant Bombinin-Like Peptide 3: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombinin-like peptide 3 (BLP-3) is a cationic antimicrobial peptide (AMP) with significant potential for therapeutic applications due to its broad-spectrum antimicrobial activity. This document provides a detailed protocol for the expression of recombinant this compound in Escherichia coli and its subsequent purification. The strategy employs a hexahistidine (6xHis) fusion tag to facilitate initial capture by immobilized metal affinity chromatography (IMAC), followed by enzymatic cleavage of the tag and a two-step polishing process using cation exchange and reverse-phase chromatography to achieve high purity. This protocol is designed to be a comprehensive guide for researchers seeking to produce bioactive this compound for further investigation and development.

Introduction

Antimicrobial peptides are a promising class of molecules in the fight against antibiotic-resistant pathogens. Bombinin-like peptide 3, originally isolated from the skin secretions of the Asian toad Bombina orientalis, has demonstrated potent activity against a range of bacteria. The production of this compound through recombinant DNA technology offers a scalable and cost-effective alternative to chemical synthesis or extraction from natural sources.

The successful purification of recombinant this compound hinges on a multi-step strategy that leverages the peptide's unique physicochemical properties. This protocol outlines a robust workflow for obtaining highly pure and active recombinant this compound.

Physicochemical Properties of Bombinin-Like Peptide 3

The amino acid sequence of this compound is Gly-Ile-Gly-Ala-Ala-Ile-Leu-Ser-Ala-Gly-Lys-Ser-Ala-Leu-Lys-Gly-Leu-Ala-Lys-Gly-Leu-Ala-Glu-His-Phe-NH2.[1] Based on this sequence, the following key properties have been determined to guide the purification strategy:

| Parameter | Value | Significance in Purification |

| Molecular Weight | ~2.4 kDa | Influences choice of dialysis membrane and size exclusion chromatography media (if used). |

| Theoretical Isoelectric Point (pI) | ~10.5 | The high pI indicates a net positive charge at neutral pH, making cation exchange chromatography an ideal purification step. |

| Grand Average of Hydropathicity (GRAVY) | High | The hydrophobic nature of the peptide suggests that reverse-phase chromatography will be an effective final polishing step. |

| C-terminal Amidation | Yes | Important for the biological activity of the peptide. |

Experimental Protocols

I. Recombinant Expression of 6xHis-SUMO-BLP-3

This protocol describes the expression of this compound as a fusion protein with a 6xHis tag for affinity purification and a Small Ubiquitin-like Modifier (SUMO) tag to enhance expression and solubility, and to allow for specific enzymatic cleavage.

1. Gene Synthesis and Cloning:

-

Synthesize the DNA sequence encoding this compound with codon optimization for E. coli expression.

-

Incorporate a C-terminal amidation signal if the expression system allows; otherwise, amidation may need to be performed post-purification.

-

Clone the synthesized gene into a suitable expression vector (e.g., pET-SUMO) to create a 6xHis-SUMO-BLP-3 fusion construct.

2. Transformation:

-

Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid.

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection and incubate overnight at 37°C.

3. Expression:

-

Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

Continue to incubate the culture for 4-6 hours at 30°C with shaking.

-

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

II. Purification of Recombinant this compound

This multi-step purification protocol is designed to yield highly pure and active this compound.

Step 1: Cell Lysis and Initial Purification by Immobilized Metal Affinity Chromatography (IMAC)

-

Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0.

-

Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0.

-

Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0.

-

Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Equilibrate a Ni-NTA affinity column with Lysis Buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.

-

Elute the 6xHis-SUMO-BLP-3 fusion protein with Elution Buffer.

Step 2: Enzymatic Cleavage of the Fusion Tag

-

Dialyze the eluted fusion protein against a buffer suitable for the SUMO protease (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 8.0) at 4°C.

-

Add SUMO protease to the dialyzed protein solution at a 1:100 (protease:protein) mass ratio.

-

Incubate at 4°C for 16-18 hours to allow for complete cleavage.

-

Confirm cleavage by SDS-PAGE analysis.

Step 3: Cation Exchange Chromatography (CIEX)

-

Binding Buffer (Buffer A): 20 mM MES, pH 6.0.

-

Elution Buffer (Buffer B): 20 mM MES, 1 M NaCl, pH 6.0.

-

Dilute the cleavage reaction mixture with Binding Buffer to reduce the salt concentration.

-

Equilibrate a cation exchange column (e.g., SP Sepharose) with Binding Buffer.

-